molecular formula C23H13BrN8O B7757284 6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7757284
M. Wt: 497.3 g/mol
InChI Key: VSKYJPOPTLFZOP-UHFFFAOYSA-N
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Description

6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline moiety, a pyrrolo[2,3-b]pyrazine core, and various functional groups such as amino, benzyl, and bromo substituents. The presence of these diverse functional groups makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, with an appropriate reagent to form the pyrrolo[2,3-b]pyrazine core.

    Introduction of the Quinazoline Moiety: The quinazoline moiety is introduced through a condensation reaction between the pyrrolo[2,3-b]pyrazine core and a suitable quinazoline derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be done by optimizing reaction conditions such as temperature, solvent, and reaction time. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the bromo substituent.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile include other heterocyclic compounds with similar structural features, such as:

    Quinazoline Derivatives: Compounds containing the quinazoline moiety, which are known for their diverse biological activities.

    Pyrrolo[2,3-b]pyrazine Derivatives: Compounds with the pyrrolo[2,3-b]pyrazine core, which are studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-5-benzyl-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN8O/c24-13-6-7-15-14(8-13)23(33)31-21(29-15)18-19-22(30-17(10-26)16(9-25)28-19)32(20(18)27)11-12-4-2-1-3-5-12/h1-8H,11,27H2,(H,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYJPOPTLFZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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